

# Application Notes and Protocols: BMS-986142 in a Collagen-Induced Arthritis (CIA) Model

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-986142 |           |
| Cat. No.:            | B606288    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

BMS-986142 is a potent and highly selective, reversible small-molecule inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical intracellular signaling enzyme in various hematopoietic cells, excluding T cells and terminally differentiated plasma cells.[3] It plays a key role in multiple pathways implicated in the pathophysiology of rheumatoid arthritis (RA) and other autoimmune diseases.[1][4] These pathways include B cell receptor (BCR) signaling, Fcgamma receptor (FcyR)-mediated activation of monocytes and macrophages, and RANK-Linduced osteoclastogenesis, which contributes to bone erosion in RA.[1][4][5] By inhibiting BTK, BMS-986142 has demonstrated robust efficacy in murine models of RA, such as collagen-induced arthritis (CIA) and collagen antibody-induced arthritis (CAIA), making it a subject of significant interest for clinical investigation.[1][2]

These application notes provide detailed protocols for the use of **BMS-986142** in a murine collagen-induced arthritis model, along with a summary of reported efficacy data.

#### **Data Presentation**

## Table 1: Efficacy of BMS-986142 Monotherapy in Murine Arthritis Models



| Model                  | Dosing<br>Regimen                                   | Dose (mg/kg,<br>oral, once<br>daily) | Outcome<br>Measure | Result (% inhibition vs. vehicle) |
|------------------------|-----------------------------------------------------|--------------------------------------|--------------------|-----------------------------------|
| CIA<br>(Preventative)  | Prophylactic,<br>from day 0                         | 4                                    | Clinical Score     | 26% reduction                     |
| 10                     | Clinical Score                                      | 43% reduction                        |                    |                                   |
| 30                     | Clinical Score                                      | 79% reduction                        | _                  |                                   |
| 10                     | Anti-Collagen II<br>IgG                             | Significant inhibition               |                    |                                   |
| 30                     | Anti-Collagen II<br>IgG                             | Significant inhibition               |                    |                                   |
| CIA<br>(Therapeutic)   | From day 21<br>(booster<br>immunization)            | 2                                    | Clinical Score     | 17% reduction                     |
| 4                      | Clinical Score                                      | 37% reduction                        | _                  |                                   |
| 25                     | Clinical Score                                      | 67% reduction                        |                    |                                   |
| CAIA<br>(Preventative) | Prophylactic                                        | 5                                    | Clinical Score     | 72% reduction                     |
| 20                     | Clinical Score                                      | >90% inhibition                      | _                  |                                   |
| 5                      | Histology<br>(Inflammation &<br>Bone<br>Resorption) | Significant reduction                |                    |                                   |
| 20                     | Histology<br>(Inflammation &<br>Bone<br>Resorption) | Significant<br>reduction             |                    |                                   |



Table 2: Efficacy of BMS-986142 in Combination Therapy

in the CIA Model

| Combination<br>Agents | BMS-986142 Dose<br>(mg/kg, oral, once<br>daily)  | Outcome Measure              | Result (% inhibition vs. vehicle)      |
|-----------------------|--------------------------------------------------|------------------------------|----------------------------------------|
| Methotrexate (MTX)    | 4                                                | Clinical Score               | 54% (vs. 19% with MTX alone)           |
| 4                     | Histology<br>(Inflammation & Bone<br>Resorption) | 53% (vs. 10% with MTX alone) |                                        |
| Etanercept            | 2                                                | Clinical Score               | Significant additive benefit           |
| 4                     | Clinical Score                                   | Significant additive benefit |                                        |
| CTLA-4-Ig             | 10                                               | Clinical Score               | Enhanced effect vs. either agent alone |

### **Signaling Pathway and Experimental Workflow**





Click to download full resolution via product page

Caption: BMS-986142 inhibits BTK, blocking key pathways in arthritis.





Click to download full resolution via product page

Caption: Experimental workflow for a preventative CIA study.

## **Experimental Protocols Materials and Reagents**

- Animals: Male DBA/1 mice, 7-9 weeks old.
- Collagen: Bovine Type II Collagen solution (e.g., 4 mg/mL in 0.01 N acetic acid).
- Adjuvants:
  - Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
  - Incomplete Freund's Adjuvant (IFA).
- BMS-986142: To be formulated in a suitable vehicle for oral administration (e.g., EtOH:TPGS:PEG300, 5:5:90).
- Anesthetics: Ketamine/Xylazine solution or Isoflurane.
- Syringes (glass for emulsion, insulin for injection), needles (18G, 27G).
- Emulsification equipment (e.g., two-syringe system with a stopcock).

### **Protocol 1: Induction of Collagen-Induced Arthritis (CIA)**

This protocol is for inducing arthritis in highly susceptible DBA/1 mice.

- Preparation of Collagen Emulsion (Day 0):
  - Prepare a working solution of bovine type II collagen at 2 mg/mL by diluting the 4 mg/mL stock with sterile 0.01 N acetic acid.
  - To create the emulsion, mix equal volumes of the 2 mg/mL collagen solution and CFA. For example, for 10 mice (0.1 mL each + overage), mix 0.7 mL of collagen solution with 0.7 mL of CFA.



- Emulsify the mixture until a stable, thick emulsion is formed (a drop should not disperse in water). This is typically done by passing the mixture repeatedly between two glass syringes connected by a stopcock.
- Primary Immunization (Day 0):
  - Anesthetize each mouse.
  - Inject 0.1 mL of the collagen/CFA emulsion subcutaneously at the base of the tail. Ensure the injection is subcutaneous and not into a tail vein.
- Booster Immunization (Day 21):
  - Prepare a second emulsion by mixing equal volumes of the 2 mg/mL collagen solution and IFA.
  - Anesthetize each mouse.
  - Inject 0.1 mL of the collagen/IFA emulsion subcutaneously at a different site on the tail from the primary injection.
- Monitoring Arthritis Development:
  - Begin clinical assessment of arthritis around day 21, just before the booster shot, and continue 2-3 times per week until the study endpoint.
  - Score each paw based on a scale of 0-4 (0 = normal; 1 = mild swelling/erythema of one joint; 2 = moderate swelling/erythema; 3 = severe swelling/erythema of the entire paw; 4 = maximal inflammation with joint deformity/ankylosis). The maximum score per mouse is 16.

## Protocol 2: Administration of BMS-986142 (Preventative Dosing)

This protocol describes a preventative treatment regimen where **BMS-986142** is administered before the onset of clinical signs.

Drug Preparation:



- Prepare the vehicle and the required concentrations of BMS-986142 (e.g., 4, 10, 30 mg/kg) in the vehicle. It is recommended to prepare fresh solutions daily.
- Dosing Schedule:
  - Begin daily oral administration of BMS-986142 or vehicle on Day 0, immediately following the primary immunization.
  - Continue daily dosing throughout the study until the designated endpoint (e.g., Day 36-42).
- Administration:
  - Administer the prepared solution via oral gavage at a consistent time each day. The volume administered will depend on the mouse's body weight and the concentration of the dosing solution.

### **Protocol 3: Therapeutic Dosing of BMS-986142**

This protocol is designed to assess the efficacy of BMS-986142 on established disease.

- Induction and Monitoring:
  - Induce arthritis as described in Protocol 1.
  - Monitor mice for the onset of clinical arthritis, which typically occurs after the Day 21 booster.
- Initiation of Dosing:
  - Begin daily oral administration of BMS-986142 or vehicle (e.g., 2, 4, 25 mg/kg) on Day 21, at the time of the booster immunization, or when mice reach a predetermined clinical score (e.g., a score of 2).
- Dosing and Monitoring:
  - Continue daily dosing and clinical scoring until the study endpoint.



### **Endpoint Analysis**

At the conclusion of the study, further analysis can be performed to assess the efficacy of **BMS-986142**:

- Histopathology: Collect hind paws, fix in formalin, decalcify, and embed in paraffin. Sections
  can be stained with Hematoxylin and Eosin (H&E) to assess inflammation, synovial
  hyperplasia, and with Safranin O to evaluate cartilage damage and bone resorption.
- Serology: Collect blood at termination to measure serum levels of anti-collagen type II antibodies (IgG, IgG1, IgG2a) by ELISA.
- Paw Swelling: Measure paw thickness or volume using calipers or a plethysmometer throughout the study.
- Micro-CT: Perform micro-computed tomography scans on the hind paws to quantify bone erosion and changes in bone mineral density.[1]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. tandfonline.com [tandfonline.com]
- 2. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bruton's Tyrosine Kinase Inhibition for the Treatment of Rheumatoid Arthritis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: BMS-986142 in a Collagen-Induced Arthritis (CIA) Model]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b606288#bms-986142-dosing-for-collagen-induced-arthritis-model]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com